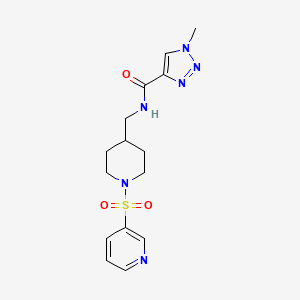

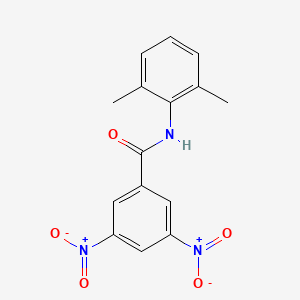

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is a complex organic compound. Its structure and properties might be similar to those of other compounds with the “N-(2,6-dimethylphenyl)” prefix .

Synthesis Analysis

While specific synthesis information for “N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is not available, related compounds such as Lidocaine, which also contains the “N-(2,6-dimethylphenyl)” group, are synthesized through SN2 reactions .

Applications De Recherche Scientifique

- Pain Management and Analgesia Animal studies have demonstrated DMTA’s analgesic effects, making it a candidate for pain management research.

- Anti-Inflammatory Properties Researchers explore its potential as an anti-inflammatory agent, which could have implications for various inflammatory conditions.

- Mood Disorders (Anxiety and Depression) Studies suggest anxiolytic and antidepressant-like effects of DMTA in animal models, warranting further investigation.

- Opioid System Modulation Researchers study its impact on opioid-related processes, potentially leading to novel therapeutic approaches.

- DMTA derivatives could find applications in solar cell technology, although further research is needed .

Dye-Sensitized Solar Cells (DSSCs)

Chiral Stationary Phase in Liquid Chromatography

Mécanisme D'action

Target of Action

Similar compounds such as lidocaine, which is also known as 2-(diethylamino)-n-(2,6-dimethylphenyl)acetamide, primarily target voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve signal transmission .

Mode of Action

Lidocaine, a structurally similar compound, works by blocking sodium channels in neurons, thereby inhibiting the propagation of action potentials . This results in a numbing effect in the area where the drug is applied .

Biochemical Pathways

It can be inferred from similar compounds that it may affect the sodium ion transport pathway, given its potential interaction with sodium channels .

Result of Action

If it acts similarly to lidocaine, it could result in a local anesthetic effect by inhibiting nerve signal transmission .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPIARCDWAETPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)

![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)

![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)